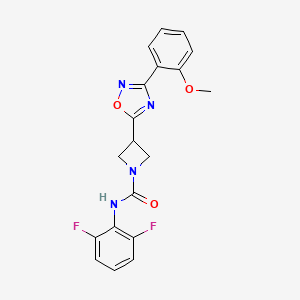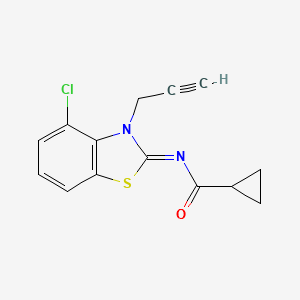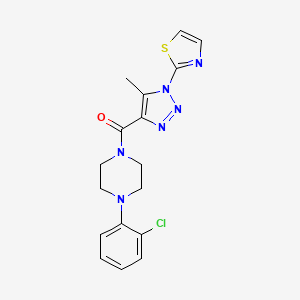
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the desired final structure and the starting materials available. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the amino group could be added via a nucleophilic substitution reaction, and the 2-oxoethyl group could be added via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the benzyl and 3-cyanobenzoate groups suggests that the compound may have aromatic properties. The amino and 2-oxoethyl groups could potentially form hydrogen bonds with other molecules .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The amino group is a common nucleophile and could participate in a variety of reactions. The 2-oxoethyl group could potentially undergo oxidation or reduction reactions .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
A study by Maleki and Ashrafi (2014) described the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This catalysis process benefits from shorter reaction times, better yields, and easy work-up procedures, demonstrating the compound's utility in facilitating organic synthesis reactions under environmentally benign conditions (Maleki & Ashrafi, 2014).
Solubility and Model Correlation
Research on the solubility and solvent effects of similar compounds, such as 2-amino-3-methylbenzoic acid, by Zhu et al. (2019) provides insights into the solution processes essential for their purification. The study investigated solubility in various solvents and established models to correlate experimental data, highlighting the importance of understanding solubility for the effective application of such compounds (Zhu et al., 2019).
Antitumor Activities
Several studies have focused on the antitumor properties of compounds structurally related to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate". For instance, Chua et al. (2000) discussed the role of Cyp1A1 in modulating the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells, suggesting that selective metabolism may underlie its antitumor profile. This indicates the potential of similar compounds in cancer treatment through enzyme-targeted therapy (Chua et al., 2000).
Synthesis and Mechanism-Based Inactivation
The study by Mobashery et al. (1990) on the design of an effective mechanism-based inactivator for a zinc protease using (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a suicide substrate illustrates the application of similar compounds in enzyme inhibition. This research provides a foundation for developing inhibitors targeting specific enzymes, which could have implications in therapeutic interventions (Mobashery et al., 1990).
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could investigate more efficient methods of synthesizing the compound, study its physical and chemical properties in more detail, and test its biological activity .
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-5-2-3-7-16(13)11-20-17(21)12-23-18(22)15-8-4-6-14(9-15)10-19/h2-9H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMTJYQHPHBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)




![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)

![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)
![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)
